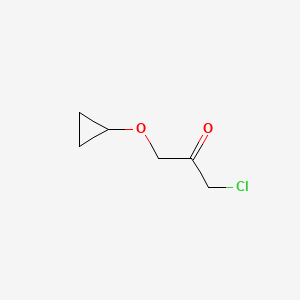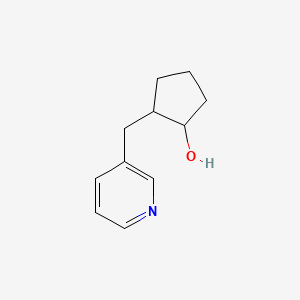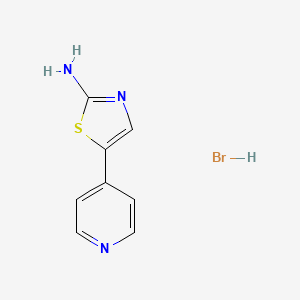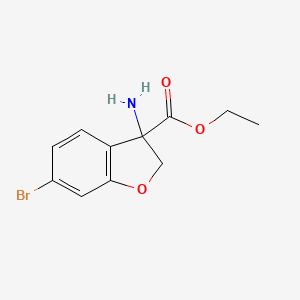![molecular formula C7H9F2NO B15324423 2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)
2,2-Difluoro-6-azaspiro[3.4]octan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-6-azaspiro[34]octan-5-one is a chemical compound with the molecular formula C7H9F2NO It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-azaspiro[3.4]octan-5-one typically involves the annulation of the cyclopentane ring or the four-membered ring. These methods employ readily available starting materials and conventional chemical transformations. The reaction conditions are designed to minimize the need for chromatographic purifications, making the process more efficient .
Industrial Production Methods
In industrial settings, the production of this compound involves bulk manufacturing and sourcing of raw materials. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-6-azaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-6-azaspiro[3.4]octan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2,2-Difluoro-6-azaspiro[3.4]octan-5-one can be compared with other spirocyclic compounds, such as:
2-Azaspiro[3.4]octane: This compound lacks the difluoro substitution, which may affect its chemical properties and reactivity.
6-Azaspiro[3.4]octan-5-one: This compound does not have the difluoro groups, which can influence its biological activity and applications.
Propriétés
Formule moléculaire |
C7H9F2NO |
|---|---|
Poids moléculaire |
161.15 g/mol |
Nom IUPAC |
2,2-difluoro-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C7H9F2NO/c8-7(9)3-6(4-7)1-2-10-5(6)11/h1-4H2,(H,10,11) |
Clé InChI |
HPDKYLCLTPCUQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C12CC(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


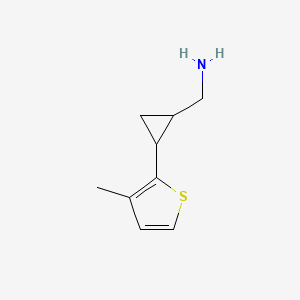
![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
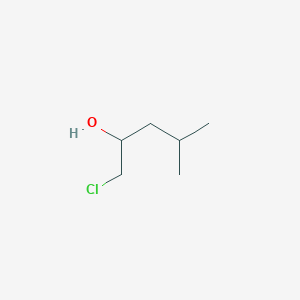

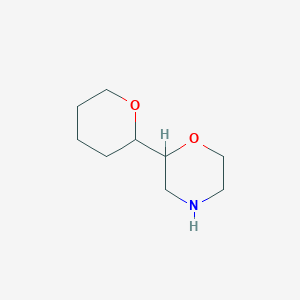
![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)
